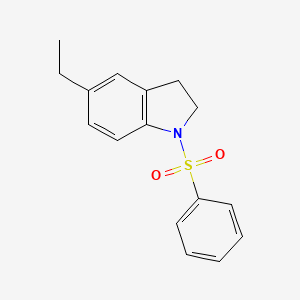

5-Ethyl-1-(phenylsulfonyl)indoline

Vue d'ensemble

Description

5-Ethyl-1-(phenylsulfonyl)indoline is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Ethyl-1-(phenylsulfonyl)indoline has been investigated for its potential as a pharmaceutical candidate. Research indicates that indole derivatives, including this compound, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells by targeting specific proteins such as Bcl-2 and Mcl-1. The phenylsulfonyl group enhances the compound's stability and reactivity, which may contribute to its anticancer properties.

- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens. Indole derivatives are often evaluated for their antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

- Neurological Applications : Research into the acetylcholinesterase inhibitory activity of related compounds indicates potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Research

The biological activities of this compound have been explored through various studies:

- Mechanisms of Action : The compound interacts with multiple biological targets, influencing various biochemical pathways. Its ability to bind with high affinity to certain receptors suggests it could modulate cellular responses effectively.

- In Vitro Studies : Experimental evaluations have demonstrated that this compound can inhibit the growth of specific bacterial strains, indicating its potential use in developing new antibiotics .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthetic Pathways : The synthesis of this compound can be achieved through various methods involving common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules.

- Applications in Material Science : Due to its unique structural properties, this compound is also being explored for applications in producing advanced materials, including polymers and catalysts .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer and antimicrobial agents | Induces apoptosis in cancer cells; antibacterial activity observed |

| Biological Research | Study of biochemical pathways and receptor interactions | Influences multiple pathways; promotes cellular responses |

| Chemical Synthesis | Building block for complex organic synthesis | Utilized in various synthetic pathways; versatile intermediate |

| Material Science | Production of advanced materials | Potential use in polymers and catalysts |

Case Studies

- Anticancer Activity Study : A recent investigation into the effects of this compound on cancer cell lines revealed significant apoptotic activity, suggesting its potential as a therapeutic agent against malignancies. The study utilized molecular docking techniques to elucidate binding interactions with key apoptotic proteins .

- Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. Results indicated that this compound exhibited notable inhibition zones in agar diffusion tests, highlighting its potential as a new antibiotic candidate .

- Synthesis Methodology Exploration : A comprehensive review of synthetic methodologies for this compound outlined several effective routes using different reagents and conditions, showcasing its utility in organic synthesis.

Analyse Des Réactions Chimiques

Acid-Catalyzed Deprotection to 5-Ethyl-2,3-Dihydro-1H-Indole

The phenylsulfonyl group serves as a protective moiety that can be removed under acidic conditions. A representative procedure involves:

-

Reagents : 48% hydrobromic acid (HBr)

-

Conditions : Reflux for 6 hours, followed by basification with NaOH (pH 9) and extraction with ethyl acetate .

-

Outcome :

This reaction is critical for accessing unprotected indoline scaffolds for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in Heck couplings, leveraging its brominated or iodinated derivatives. For example:

-

Reaction : 5-Bromo-1-(phenylsulfonyl)indoline with phenyl vinyl sulfone.

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂)

-

Conditions : 90–100°C in dimethylformamide (DMF) with triethylamine (TEA) as a base .

-

Outcome :

This method is instrumental in synthesizing eletriptan precursors .

Magnesium-Mediated Dephenylsulfonylation

A novel dephenylsulfonylation method eliminates the phenylsulfonyl group using magnesium turnings:

-

Reagents : Magnesium metal, methanol

-

Mechanism : Radical-mediated cleavage of the C–S bond.

-

Outcome :

This reaction is notable for its high efficiency and environmental benignity compared to traditional Na/Hg methods .

Comparative Analysis of Deprotection Methods

| Method | Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| Acidic Deprotection | HBr, reflux, 6 h | 32% | Moderate yield; long reaction time . |

| Magnesium-Mediated | Mg, MeOH, 60–64°C, 9 h | 98% | Requires anhydrous conditions . |

Propriétés

Formule moléculaire |

C16H17NO2S |

|---|---|

Poids moléculaire |

287.4 g/mol |

Nom IUPAC |

1-(benzenesulfonyl)-5-ethyl-2,3-dihydroindole |

InChI |

InChI=1S/C16H17NO2S/c1-2-13-8-9-16-14(12-13)10-11-17(16)20(18,19)15-6-4-3-5-7-15/h3-9,12H,2,10-11H2,1H3 |

Clé InChI |

KDDHVPXDYDGORO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.